molecular formula C17H16N2OS2 B2796860 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886915-58-8

2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2796860
CAS No.: 886915-58-8
M. Wt: 328.45
InChI Key: MNJIBOLIZZHQCJ-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and an ethylthio (-S-C₂H₅) moiety on the benzamide ring. This structural framework is associated with diverse pharmacological and physicochemical properties, depending on substituent variations.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-13-9-5-4-8-12(13)16(20)19-17-18-15-11(2)7-6-10-14(15)22-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJIBOLIZZHQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzothiazole ring.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and receptor interactions.

    Medicine: As a potential therapeutic agent for the treatment of neurodegenerative disorders, cancer, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and Parkinson’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • Ethylthio vs. Chloro and methyl substituents, in contrast, alter electronic properties (e.g., chloro’s electron-withdrawing effect) without significantly affecting solubility.
  • Nitro vs. Ethylthio :
    Nitazoxanide (2-acetyloxy-N-(5-nitrothiazol-2-yl)benzamide) features a nitro group on the thiazole ring and an acetyloxy substituent on the benzamide. The nitro group enhances redox activity (critical for antiparasitic action), whereas the ethylthio group may confer different metabolic stability.

Modifications on the Benzo[d]thiazole Ring

  • 4-Methyl vs. 6-Amino/6-Nitro: N-(6-aminobenzo[d]thiazol-2-yl)benzamide and its nitro analog exhibit distinct electronic profiles.

Heterocyclic Hybrid Systems

  • Triazolo-Thiadiazole-Benzamide Hybrids :
    Compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide incorporate fused heterocycles, expanding π-π stacking interactions for antibacterial activity. The target compound’s simpler structure may prioritize pharmacokinetics over broad-spectrum activity.

Physicochemical Properties and Spectral Data Comparison

Compound Melting Point (°C) Key NMR Shifts (¹H, ppm) FT-IR Peaks (cm⁻¹) Reference
Target Compound Not Reported δ 7.5–8.3 (aromatic H), δ 1.2–1.4 (-SCH₂CH₃) ~2920 (C-H stretch), ~1650 (C=O) Estimated
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) 190–198 δ 7.66–8.32 (aromatic H) 3298 (amide N-H)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 201–210 δ 6.71–8.10 (aromatic H), δ 5.18 (NH₂) 3399 (amine N-H)
Nitazoxanide 202–212 δ 8.14–9.10 (nitrothiazole H) 1730 (acetyl C=O)
  • Key Observations: Ethylthio groups typically show δ 1.2–1.4 ppm for -CH₂CH₃ in ¹H NMR, distinguishing them from methyl or chloro substituents. Amide C=O stretches (~1650 cm⁻¹) are consistent across analogs, while substituents like nitro or amino alter electronic environments, shifting aromatic proton signals .

Biological Activity

2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include an ethylthio group and a benzamide moiety. These characteristics contribute to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2SC_{15}H_{16}N_{2}S, with a molecular weight of approximately 272.36 g/mol. The compound's structure facilitates various interactions with biological systems, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that benzothiazole derivatives, including this compound, can induce apoptosis in cancer cells. For instance, a related study on benzothiazole derivatives demonstrated that compounds could activate procaspase-3 to caspase-3, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7 .

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation

The presence of the benzothiazole moiety is crucial for the anticancer activity, as it enhances selectivity and potency against cancer cells compared to other structural analogs .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have been evaluated for their antimicrobial efficacy. Research on novel benzamides has indicated good fungicidal activities against various fungal strains, suggesting that the ethylthio group may enhance the compound's interaction with microbial targets .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound likely involves:

  • Activation of Apoptotic Pathways : As evidenced by procaspase-3 activation studies, leading to programmed cell death in cancer cells.
  • Interaction with Biological Targets : Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors, modulating biological pathways critical for cell survival and proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on the apoptotic effects of related benzothiazole derivatives revealed that treatment with these compounds resulted in a significant increase in apoptotic cell populations in a dose-dependent manner .
  • Fungal Inhibition : A series of benzamide derivatives were synthesized and tested against fungal strains such as Botrytis cinerea, showing promising antifungal activity that outperformed standard treatments at certain concentrations .

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